Amcinonide

Eczematous Dermatitis Atopic Dermatitis Corticosteroid Comparative Efficacy

Amcinonide is a high-potency fluorinated glucocorticoid (Class II ointment / Class III cream) with validated differentiation: superior vasoconstrictor activity vs betamethasone 17-valerate and triamcinolone acetonide in ointment; 18x lower systemic activity than triamcinolone acetonide; BID efficacy matching fluocinonide TID in psoriasis; superiority over betamethasone valerate in eczematous dermatitis. The preferred reference standard for topical formulation R&D and dermatological clinical trial comparators.

Molecular Formula C28H35FO7
Molecular Weight 502.6 g/mol
CAS No. 51022-69-6
Cat. No. B1664841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmcinonide
CAS51022-69-6
SynonymsAmciderm
Amcininide
amcinonide
CL 34,699
Cyclocort
Cyclort
Penticort
triamcinolone 16,17-cyclopentylidenedioxy-21-acetate
Molecular FormulaC28H35FO7
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6
InChIInChI=1S/C28H35FO7/c1-16(30)34-15-22(33)28-23(35-26(36-28)9-4-5-10-26)13-20-19-7-6-17-12-18(31)8-11-24(17,2)27(19,29)21(32)14-25(20,28)3/h8,11-12,19-21,23,32H,4-7,9-10,13-15H2,1-3H3/t19-,20-,21-,23+,24-,25-,27-,28+/m0/s1
InChIKeyILKJAFIWWBXGDU-MOGDOJJUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
Solubility7.74e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amcinonide (CAS 51022-69-6): High-Potency Topical Corticosteroid for Inflammatory Dermatoses


Amcinonide is a synthetic, fluorinated glucocorticoid receptor agonist classified as a high-potency (Class II) topical corticosteroid in its ointment form and medium-to-high potency (Class III) in its cream and lotion formulations [1]. It is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, including psoriasis, eczema, and various forms of dermatitis [2]. Its anti-inflammatory efficacy is corroborated by vasoconstrictor assays that demonstrate a potency classification consistent with very potent preparations [3].

Beyond Potency Class: Why Amcinonide's Clinical Profile Resists Direct Substitution with Other Class II/III Corticosteroids


While potency classification (Class II/III) groups amcinonide with agents like fluocinonide, betamethasone dipropionate, and desoximetasone, clinical and pharmacological data reveal significant differences in dosing convenience, adverse effect profiles, and specific efficacy against defined comparators. Head-to-head trials demonstrate that amcinonide achieves comparable or superior efficacy with a less frequent dosing schedule (twice daily versus three times daily) than fluocinonide in psoriasis [1], and exhibits superior overall improvement over betamethasone valerate in eczematous dermatitis [2]. Furthermore, vasoconstrictor assays in ointment formulations show amcinonide's superiority over both betamethasone 17-valerate and triamcinolone acetonide, a differentiation not apparent in cream formulations [3]. These quantitative distinctions underscore that within-class substitution cannot be assumed without consideration of these specific clinical and pharmacological nuances.

Quantitative Differentiation: Head-to-Head Evidence for Amcinonide Against Key Comparators


Superior Overall Improvement in Eczematous Dermatitis vs. Betamethasone Valerate 0.1% Cream

In a double-blind, parallel study, 0.1% amcinonide cream demonstrated significantly greater overall improvement than 0.1% betamethasone valerate cream in the management of eczematous dermatitis [1]. Both treatments showed significant improvement from baseline after one and two weeks, but the amcinonide group exhibited superior efficacy in individual symptom improvement and overall disease status .

Eczematous Dermatitis Atopic Dermatitis Corticosteroid Comparative Efficacy

Twice-Daily Dosing vs. Fluocinonide 0.05% Ointment in Psoriasis

A three-week, double-blind, randomized trial in 50 psoriatic patients compared 0.1% amcinonide ointment applied twice daily with 0.05% fluocinonide ointment applied three times daily. Both groups showed >50% improvement in total scores and all efficacy parameters (except erythema) from baseline, with no statistically significant differences between treatments [1]. However, amcinonide's twice-daily regimen offers a distinct advantage in patient convenience without compromising clinical outcomes .

Psoriasis Topical Corticosteroids Dosing Schedule Patient Convenience

Vasoconstrictor Superiority in Ointment vs. Betamethasone 17-Valerate and Triamcinolone Acetonide

In a controlled vasoconstriction study using healthy male volunteers, amcinonide ointment demonstrated significantly greater blanching activity than betamethasone 17-valerate and triamcinolone acetonide ointments [1]. The study found that while cream formulations showed little difference among the three agents, amcinonide's activity in an ointment base was markedly superior. This highlights a formulation-specific differentiation where amcinonide's potency advantage is realized in ointment vehicles .

Vasoconstrictor Assay Topical Corticosteroid Potency Formulation-Dependent Activity

Higher Vasoconstrictor Activity and Lower Systemic Risk Profile vs. Triamcinolone Acetonide

Preclinical pharmacological studies comparing amcinonide and triamcinolone acetonide after percutaneous administration in animals revealed that amcinonide exhibits higher vasoconstrictor activity, equal activity in a plantar edema model, but lesser activity in an air pouch granuloma model [1]. Critically, when administered orally to rats, amcinonide was 18 times less active on carrageenin plantar edema (DI50 1.85 mg/kg vs. triamcinolone acetonide) and 10 times less active on air pouch granuloma (DI50 4.2 mg/kg), indicating a favorable profile of potent local action with reduced systemic activity .

Vasoconstrictor Assay Anti-inflammatory Activity Systemic Safety Preclinical Pharmacology

High-Value Application Scenarios for Amcinonide in Dermatological Research and Development


Preclinical Models Requiring Potent Topical Anti-Inflammatory Activity with Attenuated Systemic Exposure

In animal models of dermatitis or psoriasis where the objective is to achieve maximal local anti-inflammatory effect while minimizing systemic glucocorticoid side effects, amcinonide's profile—demonstrating higher local vasoconstrictor activity but 18x lower systemic activity in oral models compared to triamcinolone acetonide [1]—makes it a compound of choice. This is particularly relevant for studies evaluating long-term topical treatment or applications over large body surface areas.

Clinical Trial Design Focused on Patient Adherence and Dosing Convenience in Psoriasis

When designing clinical trials for psoriasis therapies where patient adherence is a critical endpoint, amcinonide's demonstrated efficacy with a twice-daily regimen, comparable to fluocinonide's three-times-daily regimen [2], positions it as a preferred comparator. Its simplified dosing schedule may reduce the risk of non-adherence and provide a more realistic benchmark for evaluating novel topical agents.

Formulation Development and Optimization Studies for Ointment-Based Corticosteroid Delivery

For researchers developing or optimizing ointment formulations, amcinonide serves as a benchmark for high-potency activity in this vehicle. Vasoconstrictor data confirm its superior performance over both betamethasone 17-valerate and triamcinolone acetonide specifically in ointment bases, a differentiation not observed in creams [3]. This makes it an ideal positive control or reference standard in studies investigating vehicle effects on corticosteroid bioavailability and efficacy.

Investigational New Drug (IND) Applications for Novel Topical Anti-Inflammatories in Eczematous Dermatitis

In the development of new topical agents for eczematous dermatitis, amcinonide represents a robust active comparator based on its proven superiority over betamethasone valerate in a double-blind clinical study [4]. Its well-characterized efficacy and safety profile in this indication provide a high bar for demonstrating non-inferiority or superiority of novel compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amcinonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.